molecular formula C29H24F2N4O3S2 B14123229 4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 1171920-76-5

4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B14123229
CAS No.: 1171920-76-5
M. Wt: 578.7 g/mol
InChI Key: XSLZUIFSKOVNFH-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process may include:

    Formation of the Benzamide Core: This step involves the reaction of benzoyl chloride with an amine to form the benzamide core.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through the reaction of the benzamide with a sulfonyl chloride in the presence of a base.

    Attachment of the Benzyl and Ethyl Groups: These groups can be attached via alkylation reactions using appropriate alkyl halides.

    Formation of the Benzo[d]thiazole Ring: This step involves cyclization reactions to form the benzo[d]thiazole ring.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, and this compound could be explored for similar applications.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents:

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific application. In the context of antimicrobial activity, it might inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. The molecular targets could include enzymes involved in folate biosynthesis, such as dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide with antimicrobial properties.

    Sulfapyridine: Used in the treatment of bacterial infections.

Uniqueness

4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity may confer unique biological activities and chemical reactivity compared to simpler sulfonamides.

Properties

CAS No.

1171920-76-5

Molecular Formula

C29H24F2N4O3S2

Molecular Weight

578.7 g/mol

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C29H24F2N4O3S2/c1-2-34(18-20-8-4-3-5-9-20)40(37,38)24-13-11-21(12-14-24)28(36)35(19-23-10-6-7-15-32-23)29-33-27-25(31)16-22(30)17-26(27)39-29/h3-17H,2,18-19H2,1H3

InChI Key

XSLZUIFSKOVNFH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=C(C=C5S4)F)F

Origin of Product

United States

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